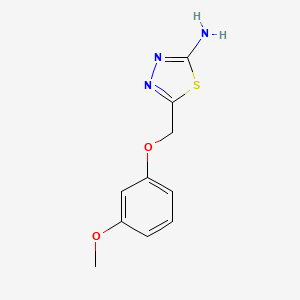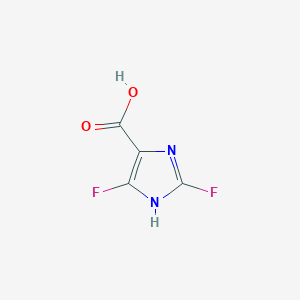![molecular formula C12H15N B11763147 rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane: is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor that contains the necessary functional groups.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, where a halogenated precursor reacts with a phenylating agent under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, phenylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- rel-(1R,5S,6S)-6-Hydroxy-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine)
Comparison: Compared to these similar compounds, rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1 |
Clé InChI |
ZEICVRUUVHTYRQ-SDDRHHMPSA-N |
SMILES isomérique |
C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=CC=C3 |
SMILES canonique |
C1C2CNCC2C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
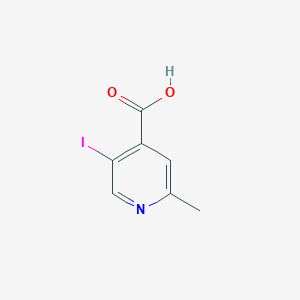
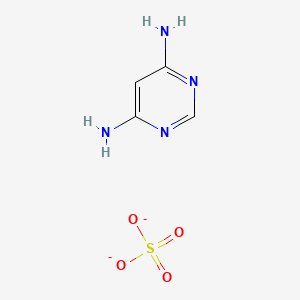
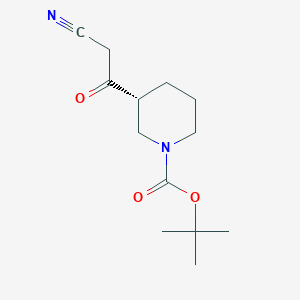
![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
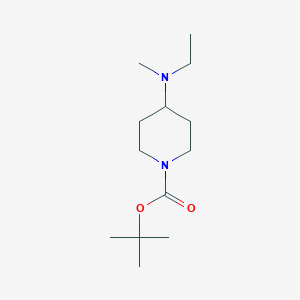
![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
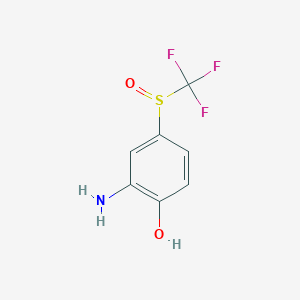
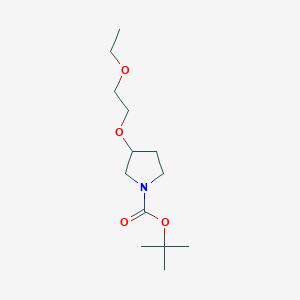
![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
